molecular formula C13H15ClO3 B3037063 2-(4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)acetic acid CAS No. 422280-49-7

2-(4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)acetic acid

Cat. No.: B3037063
CAS No.: 422280-49-7
M. Wt: 254.71 g/mol
InChI Key: ZRDYTIBGGACJOC-UHFFFAOYSA-N
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Description

2-(4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)acetic acid is an organic compound with the molecular formula C13H15ClO3. It is a derivative of tetrahydropyran and contains a chlorophenyl group, making it a compound of interest in various chemical and pharmaceutical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)acetic acid typically involves the reaction of 4-chlorobenzaldehyde with tetrahydropyran in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)acetic acid involves its interaction with specific molecular targets. The chlorophenyl group can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4-Bromophenyl)tetrahydro-2H-pyran-4-yl)acetic acid
  • 2-(4-(4-Methylphenyl)tetrahydro-2H-pyran-4-yl)acetic acid
  • 2-(4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-yl)acetic acid

Uniqueness

The presence of the chlorophenyl group in 2-(4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)acetic acid imparts unique chemical and biological properties. This group can enhance the compound’s binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)oxan-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c14-11-3-1-10(2-4-11)13(9-12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDYTIBGGACJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of (4-{4-chloro-phenyl}-tetrahydro-pyran-4-yl)-cyano-acetic acid ethyl ester (3.3 g, Reference Example 22) in ethylene glycol (50 mL) was treated with a solution of potassium hydroxide (5 g) in water (10 mL) in one portion and then heated at reflux temperature for 23 hours. The resultant pale amber solution was evaporated and the oily residue was treated with water (50 mL). The mixture was washed with diethyl ether (20 mL), then ice-cooled, then acidified to pH 1 by addition of concentrated hydrochloric acid (3 mL) and then extracted with diethyl ether (50 mL). The organic extract was washed with water (25 mL) then dried over magnesium sulfate and then evaporated to give the title compound (3.42 g) as a colourless oil, which slowly crystallised on standing. LC-MS: RT=2.92 minutes, MS(ES+): 253 and 255(M+H)+.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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